
Tripeptide-10 citrulline Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripeptide-10 citrulline acetate, also known under the trade name Decorinyl®, is a synthetic tetrapeptide that mimics the action of decorin, a protein that regulates collagen fibrillogenesis. This compound is primarily used in the cosmetic industry for its anti-aging properties, as it helps improve collagen structures and restore skin suppleness and resiliency .
准备方法
Synthetic Routes and Reaction Conditions
Tripeptide-10 citrulline acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for cosmetic applications .
化学反应分析
Types of Reactions
Tripeptide-10 citrulline acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Hydrolysis: Breaking down into individual amino acids under acidic or basic conditions.
Oxidation: Potential oxidation of amino acid side chains, particularly methionine and cysteine residues.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU.
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups.
Cleavage Reagents: TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, this compound. By-products may include truncated peptides and amino acid derivatives .
科学研究应用
Tripeptide-10 citrulline acetate has a wide range of applications in scientific research:
Cosmetic Industry: Used in anti-aging formulations to improve skin elasticity and reduce wrinkles
Biological Research: Studied for its role in collagen fibrillogenesis and potential therapeutic applications in wound healing and tissue regeneration.
Medical Research: Investigated for its potential in treating skin disorders and enhancing the efficacy of other cosmetic ingredients.
作用机制
Tripeptide-10 citrulline acetate mimics the action of decorin, a protein that regulates collagen fibrillogenesis. It binds to collagen fibrils, ensuring uniformity in fibril diameter and regular spacing. This action helps maintain tissue shape and provides skin suppleness. The peptide also enhances collagen stability and organization, leading to improved skin appearance and resilience .
相似化合物的比较
Similar Compounds
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.
Palmitoyl Oligopeptide: Enhances collagen production and skin repair.
Acetyl Hexapeptide-8: Reduces the appearance of wrinkles by inhibiting neurotransmitter release.
Uniqueness
Tripeptide-10 citrulline acetate stands out due to its specific action on collagen fibrillogenesis, mimicking decorin’s natural role in the skin. This unique mechanism makes it particularly effective in improving skin structure and resilience compared to other peptides .
属性
分子式 |
C24H46N8O9 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC 名称 |
acetic acid;(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42N8O7.C2H4O2/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23;1-2(3)4/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37);1H3,(H,3,4)/t12-,13-,14-,15-,17-;/m0./s1 |
InChI 键 |
VUXBTWCPHLKXLK-MITSATPMSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


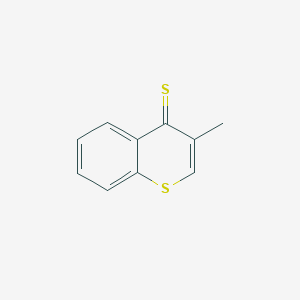
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
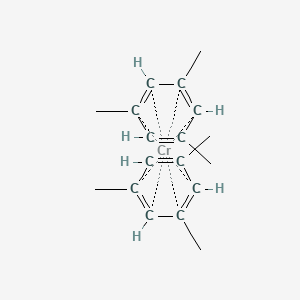

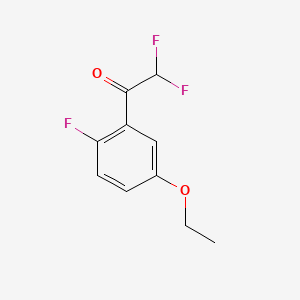
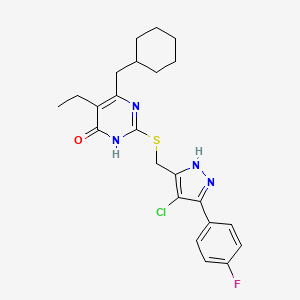
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
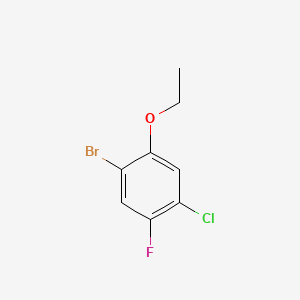
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)


![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
